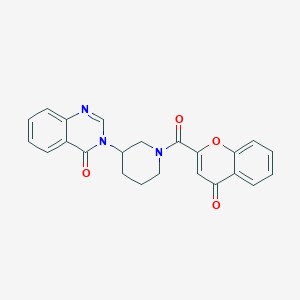
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and a chromene moiety, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone core.
Attachment of the Chromene Moiety: The chromene moiety can be attached through a condensation reaction between a chromene derivative and the piperidine-quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes may also involve continuous flow reactors to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone N-oxides or chromene oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone or chromene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone, piperidine, or chromene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions can include halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or epoxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.
Chromene Derivatives: Compounds with similar chromene moieties, such as 4H-chromen-4-one and 2H-chromen-2-one.
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-4-carboxylic acid and 1-benzylpiperidine.
Uniqueness
The uniqueness of 3-(1-(4-oxo-4H-chromene-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its combination of the quinazolinone, piperidine, and chromene moieties, which confer distinct chemical properties and biological activities
Propriétés
IUPAC Name |
3-[1-(4-oxochromene-2-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4/c27-19-12-21(30-20-10-4-2-8-17(19)20)23(29)25-11-5-6-15(13-25)26-14-24-18-9-3-1-7-16(18)22(26)28/h1-4,7-10,12,14-15H,5-6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKMWODHJATJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
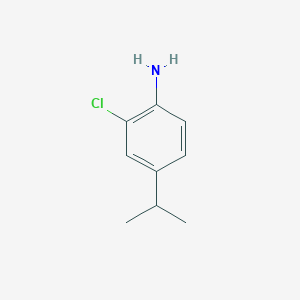
![2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2785982.png)
![N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2785984.png)
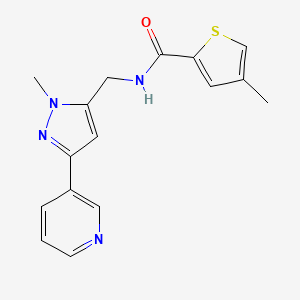
![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)
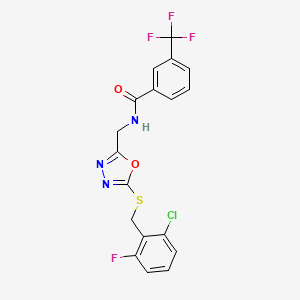

![3-(naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2785991.png)
![5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2785992.png)
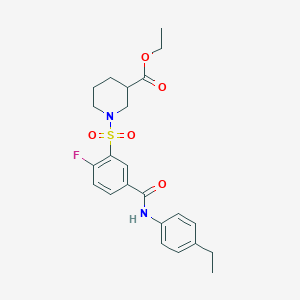
![2-[[2-(4-Methylpiperazin-1-yl)-1,3-thiazol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B2785995.png)
![1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785996.png)
![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2786003.png)
